Zinc adipate
Description
Significance and Context in Coordination Chemistry
In the realm of coordination chemistry, zinc adipate (B1204190) is recognized as a notable example of a coordination polymer or metal-organic framework (MOF). researchgate.neteeer.orgiucr.org Its structure is built upon the interaction between zinc metal centers and organic linker molecules, in this case, adipate ions. eeer.org
The adipate ligand typically acts as a bridging linker, connecting two adjacent zinc(II) atoms. This bridging results in the formation of infinite one-dimensional zigzag chains. researchgate.net These chains can be further organized into two-dimensional and three-dimensional supramolecular structures through hydrogen bonding, often involving coordinated water molecules. iucr.orgresearchgate.net The zinc ion in these structures commonly exhibits a six-coordinated, distorted octahedral geometry, bonding to oxygen atoms from both the adipate ligands and water molecules. researchgate.net
The crystalline structure of zinc adipate has been identified as monoclinic. researchgate.netaip.org Research has provided specific details about its crystal lattice, which are crucial for understanding its properties and potential applications.
Crystallographic Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.netaip.org |
| Space Group | P2/c | evitachem.comresearchgate.net |
| Unit Cell Parameter (a) | 16.2037 Å | evitachem.com |
| Unit Cell Parameter (b) | 4.7810 Å | evitachem.com |
| Unit Cell Parameter (c) | 9.2692 Å | evitachem.com |
| Unit Cell Angle (β) | 90.329° | evitachem.com |
| Unit Cell Volume (V) | 718.07 ų | evitachem.com |
The synthesis of this compound can be achieved through several methods, each influencing the final product's crystallinity, particle size, and catalytic efficiency. smolecule.comevitachem.comresearchgate.net
Synthesis Methods for this compound
| Synthesis Method | Description | Key Findings/Advantages |
|---|---|---|
| Co-precipitation | Involves mixing aqueous solutions of a zinc salt (e.g., zinc acetate) and adipic acid to form a precipitate. evitachem.compsgcas.ac.in | A straightforward method where reactant concentrations can be adjusted to optimize yield. evitachem.com |
| Solvothermal Synthesis | The reaction between zinc salts and adipic acid is conducted in a solvent under high temperature and pressure. smolecule.comevitachem.com | Enhances the crystallinity and yield of the final product. evitachem.com It is a common method for producing MOFs. researchgate.net |
| Sonochemical Synthesis | Utilizes ultrasound irradiation to facilitate the reaction, for instance, between zinc oxide and adipic acid. smolecule.comevitachem.com | Reduces reaction times significantly (e.g., from 24 hours to under 2 hours) and produces smaller particle sizes compared to solvothermal methods. smolecule.comresearchgate.netresearchgate.net |
| Direct Neutralization | Involves reacting adipic acid directly with a zinc base like zinc oxide or zinc carbonate in an aqueous medium. smolecule.com | A fundamental method for salt formation. |
Interdisciplinary Relevance in Materials Science and Green Chemistry
The unique properties of this compound extend its relevance beyond coordination chemistry into the interdisciplinary fields of materials science and green chemistry.
In Materials Science:
Precursor for Nanomaterials : this compound serves as a precursor for the synthesis of zinc oxide (ZnO) nanoparticles. psgcas.ac.in Through thermal decomposition at temperatures around 420-450°C, this compound is completely transformed into ZnO, a material with significant optical and electrical properties. psgcas.ac.in
Polymer Additive : It is utilized as a β-nucleating agent in polymers like isotactic polypropylene (B1209903), where it influences the crystallization behavior and can enhance the mechanical and thermal properties of the polymer. smolecule.com It also functions as a thermal stabilizer and plasticizer in polyvinyl chloride (PVC) formulations. mdpi.comcore.ac.uk
Metal-Organic Frameworks (MOFs) : As a building block for MOFs, this compound contributes to the creation of porous materials with potential applications in gas storage and separation technologies. smolecule.comevitachem.comrsc.org For instance, a this compound MOF has been studied for the electrochemical reduction of CO₂. researchgate.net
In Green Chemistry:
Sustainable Catalysis : this compound is an effective catalyst for the copolymerization of carbon dioxide (a greenhouse gas) with epoxides, such as propylene (B89431) oxide. smolecule.comevitachem.comresearchgate.net This reaction produces biodegradable poly(propylene carbonate) (PPC), offering a sustainable route to polymer production by utilizing CO₂ as a raw material. researchgate.netresearchgate.net Research has shown that this compound can achieve high catalytic activity, yielding up to 110.4 g of polymer per gram of catalyst under optimized conditions. evitachem.comresearchgate.net
Environmentally Benign Processes : The synthesis of related adipate plasticizers using zinc oxide as a catalyst avoids additional neutralization and purification steps, which aligns with the principles of green chemistry by preventing waste emissions. mdpi.comnih.govresearchgate.net
Green Purification Methods : An innovative and environmentally friendly method has been developed to remove residual this compound catalyst from polymers. This process uses CO₂-laden water, which effectively extracts the catalyst without the need for harsh organic solvents or acids. rsc.org At 160 bar and 40 °C, the solubility of this compound in CO₂-laden water was found to be 0.66 mg/ml. rsc.org
Thermal Properties and Catalytic Performance
| Property | Value/Observation | Context/Application |
|---|---|---|
| Thermal Decomposition Temperature | Decomposes around 430°C. evitachem.com A dihydrate form shows stability up to 387°C. aip.org | Used to produce ZnO nanoparticles via thermal degradation. psgcas.ac.in |
| Catalytic Activity (PPC Synthesis) | Yields up to 110.3 g polymer/g catalyst. researchgate.netresearchgate.net | Copolymerization of CO₂ and propylene oxide. |
| Glass Transition Temperature (Tg) of Resulting Polymer | PPC synthesized with a this compound catalyst can have a Tg of 27.7°C. researchgate.net | This property is crucial for the application of the resulting biodegradable polymer. |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
3446-35-3 |
|---|---|
Molecular Formula |
C6H8O4Zn |
Molecular Weight |
209.5 g/mol |
IUPAC Name |
zinc;hexanedioate |
InChI |
InChI=1S/C6H10O4.Zn/c7-5(8)3-1-2-4-6(9)10;/h1-4H2,(H,7,8)(H,9,10);/q;+2/p-2 |
InChI Key |
YNKYXJFHDLXPTI-UHFFFAOYSA-L |
Canonical SMILES |
C(CCC(=O)[O-])CC(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Synthetic Methodologies and Fabrication Routes
Conventional Synthetic Approaches
Conventional methods for synthesizing zinc adipate (B1204190) are well-established and widely utilized due to their relative simplicity and effectiveness. These approaches include co-precipitation techniques in different media and crystal growth via gel diffusion.
Co-precipitation Techniques
Co-precipitation is a common and straightforward method for the synthesis of zinc adipate. It involves the precipitation of the zinc salt of adipic acid from a solution containing both precursors. The choice of solvent medium plays a significant role in the characteristics of the final product.
In an aqueous medium, this compound is synthesized by reacting a zinc salt with adipic acid in water. A typical procedure involves mixing an aqueous solution of zinc acetate (B1210297) (for instance, at a concentration of 0.1M) with a solution of adipic acid (e.g., 0.15M). psgcas.ac.inevitachem.com The mixture is stirred continuously, often with a magnetic stirrer for several hours at room temperature, to facilitate the reaction and formation of a precipitate. psgcas.ac.in The resulting this compound precipitate is then separated from the solution by filtration, washed to remove impurities, and dried. psgcas.ac.inevitachem.com Research has shown that this co-precipitation technique can yield this compound with a crystallite size of approximately 14 nm. psgcas.ac.in
| Parameter | Value |
| Zinc Precursor | Zinc Acetate |
| Acid Precursor | Adipic Acid |
| Solvent | Water |
| Resulting Crystallite Size | ~14 nm |
A data table summarizing the key parameters of aqueous-mediated co-precipitation synthesis of this compound.
An alternative to the aqueous medium is the use of ethylene (B1197577) glycol as the solvent. In this method, zinc acetate and adipic acid solutions are mixed in ethylene glycol. psgcas.ac.in The reaction proceeds via co-precipitation, similar to the aqueous method. psgcas.ac.in Studies comparing the two solvent systems have noted that the use of ethylene glycol as a medium results in a slightly larger crystallite size of 16 nm for the this compound produced. psgcas.ac.in The subsequent processing steps of filtering, washing with a solvent like acetone, and drying remain crucial for obtaining a pure product. psgcas.ac.in
| Parameter | Value |
| Zinc Precursor | Zinc Acetate |
| Acid Precursor | Adipic Acid |
| Solvent | Ethylene Glycol |
| Resulting Crystallite Size | ~16 nm |
A data table summarizing the key parameters of ethylene glycol-mediated co-precipitation synthesis of this compound.
Aqueous-Mediated Synthesis
Single Gel Diffusion Crystal Growth
The single gel diffusion technique is a method employed for growing high-quality single crystals of this compound dihydrate (Zn(C6H8O4)·2H2O). aip.orgaip.org This process involves creating a silica (B1680970) gel medium, which is then impregnated with one of the reactants, typically adipic acid. aip.org A solution of the other reactant, such as zinc chloride, is then carefully layered on top of the gel. aip.org Over time, the zinc ions diffuse slowly into the gel matrix and react with the adipate ions, leading to the gradual formation of this compound dihydrate crystals within the gel. aip.org This slow, controlled reaction environment facilitates the growth of well-defined crystals. aip.orgaip.org X-ray diffraction studies have confirmed that crystals grown via this method possess a monoclinic structure. aip.orgaip.org
| Parameter | Description |
| Method | Single Gel Diffusion |
| Reactant 1 | Adipic Acid (in gel) |
| Reactant 2 | Zinc Chloride (supernatant) |
| Medium | Silica Gel |
| Product | This compound Dihydrate (Zn(C6H8O4)·2H2O) |
| Crystal Structure | Monoclinic |
A data table detailing the single gel diffusion crystal growth method for this compound dihydrate.
Advanced Synthesis and Fabrication Technologies
To achieve specific material properties such as enhanced crystallinity or controlled particle size, more advanced synthesis techniques have been developed. Solvothermal synthesis is a prominent example of such a technology applied to the fabrication of this compound.
Solvothermal Synthesis
Solvothermal synthesis is a method that involves reacting precursors in a solvent at temperatures above its boiling point, carried out in a sealed vessel such as a Teflon-lined autoclave. smolecule.comeeer.org For this compound, this process typically involves reacting a zinc salt with adipic acid under elevated temperature and pressure. evitachem.comsmolecule.com This technique is particularly noted for its ability to produce materials with high crystallinity and can be used to fabricate zinc-based Metal-Organic Frameworks (MOFs) using adipic acid as a linker. smolecule.comeeer.org Research has shown that solvothermal synthesis conducted at 120°C can yield this compound particles that are larger (in the range of 100–200 nm) and possess superior long-range structural order compared to those produced by other methods like sonochemical synthesis. smolecule.com
| Parameter | Description |
| Method | Solvothermal Synthesis |
| Precursors | Zinc Salt and Adipic Acid |
| Conditions | High Temperature and Pressure |
| Typical Temperature | 120°C |
| Product Characteristics | High crystallinity, larger particle size (100-200 nm) |
A data table summarizing the key aspects of the solvothermal synthesis of this compound.
Sonochemical Synthesis and Ultrasound-Assisted Methods
Sonochemical synthesis has emerged as an innovative and efficient approach for producing this compound, particularly in the form of metal-organic frameworks (MOFs). smolecule.comresearchgate.net This technique utilizes high-intensity ultrasound as a source of energy to drive the chemical reaction, offering several advantages over conventional methods like solvothermal synthesis. researchgate.net The core principle of sonochemistry lies in acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid medium, which generates localized hot spots with extreme temperatures and pressures, accelerating reaction rates. researchgate.netntua.gr
Research demonstrates that the application of ultrasound irradiation significantly reduces the synthesis time for this compound MOFs. researchgate.net In a comparative study, the sonochemical method, employing an ultrasound frequency of 20 kHz and a power of 100 W, decreased the reaction time to under two hours, a substantial reduction from the 24 hours required for the solvothermal process. smolecule.com
Beyond accelerating the reaction, ultrasound-assisted methods provide enhanced control over the physical properties of the resulting material. researchgate.net this compound synthesized via sonication typically exhibits smaller particle sizes, often in the nano-range (20–50 nm), and a higher surface-area-to-volume ratio compared to materials produced through solvothermal routes. smolecule.com This fine-tuning of crystallite size and morphology is crucial for applications in catalysis and materials science. researchgate.net The process is often conducted in horn-type Pyrex reactors equipped with sonicators, and it is considered a "green" synthesis route due to its efficiency and reduced energy consumption over extended time periods. researchgate.netntua.grgoogle.gr
| Parameter | Sonochemical Synthesis | Solvothermal Synthesis | Reference |
| Reaction Time | < 2 hours | 24 hours | smolecule.com |
| Particle Size | 20–50 nm | Larger | smolecule.com |
| Surface Area | Higher | Lower | smolecule.com |
| Energy Source | Ultrasound (Acoustic Cavitation) | External Heating | researchgate.net |
In Situ Formation Strategies for Polymer Modification
In situ formation represents a strategic method for synthesizing this compound directly within a polymer matrix during processing, thereby enhancing its function as a modifying agent. cambridge.org This technique is particularly noted for its application in preparing this compound as a β-nucleating agent for polypropylene (B1209903) (PP), which improves the polymer's mechanical properties. cambridge.orgresearchgate.net The process circumvents issues of agglomeration and poor dispersion often encountered when pre-synthesized additives are incorporated into a polymer melt. researchgate.net
The synthesis is typically carried out during extrusion by adding the precursors—adipic acid and a zinc source, such as zinc oxide (ZnO) or zinc hydroxide (B78521) (Zn(OH)₂)—directly to the polypropylene powder. cambridge.orgresearchgate.net As the mixture is heated to the polymer processing temperature (e.g., 230 °C), the precursors react to form finely dispersed this compound particles throughout the matrix. cambridge.org The formation of this compound is confirmed through analytical techniques like Fourier-transform infrared spectroscopy (FT-IR), which detects the characteristic Zn-O bond vibration absorption peak around 1450 cm⁻¹. cambridge.org
Studies have shown that the choice of zinc precursor can influence the reaction's completeness and the nucleating efficiency. cambridge.org Zinc hydroxide is often favored over zinc oxide because its lower decomposition temperature (125 °C) allows it to break down into highly reactive, fine ZnO particles at the processing temperature, ensuring a more thorough reaction with the molten adipic acid (melting point 152 °C). cambridge.org This improved dispersion and reaction efficiency leads to superior nucleation performance. The in situ approach has been shown to significantly enhance the impact strength of polypropylene. researchgate.netresearcher.life
| Additive (wt%) | Preparation Method | Resulting Impact Strength (kJ/m²) | β-Crystal Content (kβ value) | Reference |
| 0.05% this compound | In Situ Synthesis | 25% higher than direct addition | ~1.0 | researchgate.net |
| 0.2% this compound | In Situ (using Zn(OH)₂) | 2.6 times that of pure PP | High | researchgate.netresearchgate.net |
| 0.1% this compound | Direct Addition | - | 0.973 | researchgate.net |
Alcoholysis-Based Routes for Zinc Alkoxide Derivatives
Alcoholysis, or alcohol-exchange, provides a versatile route for synthesizing complex zinc alkoxide derivatives using this compound-related precursors. mdpi.com This methodology is primarily employed to create functional additives for polymers, such as bi-functional thermal stabilizers for poly(vinyl chloride) (PVC). mdpi.comnih.gov The resulting ester-based zinc alkoxides are noted for having low melting points and good compatibility with polymer matrices. mdpi.com
A representative synthesis involves reacting a polyol adipate ester with a zinc salt in the presence of excess alcohol. mdpi.com For example, the synthesis of di-mannitol adipate ester-based zinc metal alkoxide (DMAE-Zn) is achieved by reacting pre-formed di-mannitol adipate ester (DMAE) with zinc acetate in a 1:1 molar ratio. mdpi.com The reaction is conducted in excess absolute ethanol (B145695) at a temperature of approximately 160 °C for about 4 hours. mdpi.com The proposed mechanism involves an alcoholysis reaction where the ethoxyl group of an ethanol-zinc intermediate is exchanged with a hydroxyl group of the polyol ester. mdpi.com After the reaction, the solvent is evaporated to yield the final product. mdpi.com
Similarly, pentaerythritol (B129877) adipate ester-based zinc alkoxide (PAE-Zn) has been synthesized by reacting pentaerythritol adipate ester (PAE) with zinc acetate in a 2:1 molar ratio under similar conditions. These novel zinc alkoxides demonstrate desirable properties for polymer processing; for instance, DMAE-Zn has an estimated melting point of 154.4 °C, which is below the typical processing temperature of PVC, ensuring good miscibility. mdpi.com
| Derivative Product | Key Reactants | Reaction Type | Conditions | Key Feature | Reference |
| Di-mannitol adipate ester-based zinc metal alkoxide (DMAE-Zn) | Di-mannitol adipate ester (DMAE), Zinc acetate | Alcoholysis | 160 °C, 4h, in excess ethanol | Low melting point (154.4 °C), PVC thermal stabilizer | mdpi.com |
| Pentaerythritol adipate ester-based zinc alkoxide (PAE-Zn) | Pentaerythritol adipate ester (PAE), Zinc acetate | Alcohol-exchange | 160 °C, 4h, in excess ethanol | Good compatibility with PVC, thermal stabilizer |
Structural Elucidation and Physicochemical Characterization Studies
Crystallographic Investigations
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction is a powerful technique that allows for the precise determination of the atomic and molecular structure of a crystal. In the case of zinc adipate (B1204190), this analysis has yielded critical insights into its structural features.
Different studies have reported slightly different crystallographic parameters for zinc adipate, which can be attributed to the presence of water molecules in the crystal lattice, leading to the formation of this compound dihydrate. One study identified that this compound crystallizes in the monoclinic space group P2/c. evitachem.com Another investigation of this compound dihydrate also determined the crystal system to be monoclinic, but with the space group P21/c. aip.org A separate study on this compound dihydrate crystals grown by a single gel diffusion technique also identified a monoclinic structure. researchgate.netresearchgate.netaip.org
Table 1: Crystal System and Space Group of this compound Variants
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| This compound | Monoclinic | P2/c | evitachem.com |
| This compound Dihydrate | Monoclinic | P21/c | aip.org |
| This compound Dihydrate | Monoclinic | - | researchgate.netresearchgate.netaip.org |
In the this compound dihydrate complex, the zinc atom is situated on a twofold symmetry axis. researchgate.netresearchgate.net It is six-coordinated, adopting a distorted octahedral geometry. researchgate.netresearchgate.net The coordination sphere of the zinc ion is comprised of two water molecules and two bis-bidentate adipate ligands. researchgate.netresearchgate.net This arrangement indicates that the adipate anion acts as a bridging ligand, connecting adjacent zinc(II) atoms. researchgate.netresearchgate.net
Table 2: Coordination Environment of Zinc in this compound Dihydrate
| Central Atom | Coordination Number | Geometry | Ligands | Reference |
|---|---|---|---|---|
| Zinc (Zn) | 6 | Distorted Octahedral | 2 Water Molecules, 2 Adipate Ligands | researchgate.netresearchgate.net |
The bridging nature of the adipate ligand is crucial in the formation of extended polymeric structures. The adipate anions connect neighboring zinc(II) atoms, resulting in the formation of infinite one-dimensional zigzag chains. researchgate.netresearchgate.net These 1D chains are then further organized into higher-dimensional structures.
Through hydrogen bonding interactions between the coordinated water molecules and the carboxylate oxygen atoms of the adipate ligands, these one-dimensional chains are assembled into a two-dimensional structure along the c-axis. researchgate.netresearchgate.net Further hydrogen bonding along the b-axis, between these 2D layers, leads to the formation of a stable three-dimensional supramolecular architecture. researchgate.netresearchgate.net
In a different context, a one-dimensional zinc(II) coordination polymer has been synthesized using adipate and a benzimidazole-tetrazole derivative. iucr.org In this structure, the zinc ions are connected by the adipate ligands to form a 1D chain, which is further extended into a 3D supramolecular network through hydrogen bonds. iucr.org
Analysis of Polymeric Chains and Supramolecular Architectures (1D, 2D, 3D Networks)
Powder X-ray Diffraction Analysis
Powder X-ray diffraction (PXRD) is a technique used to identify the crystalline phases present in a material and to determine its degree of crystallinity. For this compound, PXRD has been employed to confirm the identity of synthesized samples and to assess their crystallinity. researchgate.netresearchgate.netresearchgate.net
Studies have shown that the PXRD patterns of synthesized this compound are characterized by sharp diffraction peaks, indicating a high degree of crystallinity. researchgate.net The patterns obtained from both solvothermal and sonochemical synthesis methods have been confirmed to be identical to literature and database references. researchgate.net The technique has also been used to confirm that this compound synthesized from zinc oxide possesses a high degree of crystal quality. researchgate.net PXRD analysis of this compound dihydrate crystals grown by the single gel diffusion technique confirmed their monoclinic structure. aip.org
Assessment of Crystallinity and Phase Purity
The crystallinity and phase purity of this compound are significantly influenced by its synthesis method. X-ray Diffraction (XRD) is a primary technique used to assess these properties. psgcas.ac.in Studies show that the synthesis route, such as co-precipitation or solvothermal methods, can alter the crystalline morphology of the resulting this compound. evitachem.com For instance, the stirring method employed during co-precipitation has a notable impact on the degree of crystallinity. Magnetic stirring has been found to produce higher crystallinity compared to mechanical stirring. evitachem.com
XRD patterns of synthesized this compound confirm its phase purity by the absence of peaks from precursor materials or other impurities. psgcas.ac.in High-quality this compound with a high degree of crystallinity and crystal quality has been successfully synthesized from zinc oxide and adipic acid. researchgate.net The sharpness and intensity of the diffraction peaks in an XRD pattern are indicative of a highly crystalline structure. semanticscholar.org Conversely, peak broadening can suggest lower crystallinity or the presence of very small crystallites. smolecule.com For example, this compound synthesized via mechanical stirring exhibited a 30% lower crystallinity, evidenced by broader XRD peaks (Full Width at Half Maximum - FWHM of 0.45°) compared to magnetically stirred samples (FWHM of 0.32°). smolecule.com
Determination of Lattice Parameters
The crystal structure and lattice parameters of this compound have been determined through X-ray diffraction studies. This compound dihydrate has been identified to crystallize in the monoclinic system with the space group P2/c or P21/c. evitachem.comaip.orgresearchgate.net In one study, the unit-cell parameters were determined as:
a = 16.2037 (17) Å
b = 4.7810 (2) Å
c = 9.2692 (6) Å
β = 90.329 (3)°
Volume (V) = 718.07 (9) ų evitachem.com
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Source(s) |
| Monoclinic | P2/c | 16.2037 | 4.7810 | 9.2692 | 90 | 90.329 | 90 | 718.07 | evitachem.com |
| Monoclinic | P21/c | - | - | - | - | - | - | - | aip.orgresearchgate.net |
| Hexagonal | - | 9.366 | 9.366 | 16.220 | 90 | 90 | 120 | - | psgcas.ac.in |
Crystallite Size Estimation
The crystallite size of this compound can be estimated from the broadening of X-ray diffraction peaks using methods like the Scherrer equation. d-nb.inforesearchgate.net This analysis provides a measure of the size of coherently diffracting domains within the material. d-nb.info The synthesis conditions play a critical role in determining the resulting crystallite size.
For example, this compound synthesized via a co-precipitation method yielded crystallite sizes of 14 nm and 16 nm depending on the medium used (aqueous vs. ethylene (B1197577) glycol). psgcas.ac.in Sonochemical synthesis methods have been shown to produce even smaller particle sizes, in the range of 20–50 nm. smolecule.com Stirring modalities also affect crystallite size, with magnetic stirring leading to monodisperse crystallites of approximately 40 ± 5 nm. smolecule.com
| Synthesis Method | Medium/Conditions | Crystallite Size (nm) | Source(s) |
| Co-precipitation | Aqueous | 14 | psgcas.ac.in |
| Co-precipitation | Ethylene Glycol | 16 | psgcas.ac.in |
| Sonochemical | - | 20-50 | smolecule.com |
| Co-precipitation | Magnetic Stirring | 40 ± 5 | smolecule.com |
| Co-precipitation | Mechanical Stirring | 50-300 | smolecule.com |
Spectroscopic Characterization Techniques
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. researchgate.netresearchgate.net The FT-IR spectrum of this compound shows characteristic absorption bands that confirm the coordination of the adipate ligand to the zinc ion.
Key spectral features include:
C-H Stretching: Asymmetric and symmetric stretching vibrations of the -CH2 group are observed around 2938 cm⁻¹ and 2915 cm⁻¹. aip.org
Carboxylate Group (COO⁻) Vibrations: The symmetric stretching vibrations of the COO⁻ group appear as a strong band around 1451 cm⁻¹. aip.org Another strong band corresponding to the symmetric stretching of the carboxylate group is found at 1340 cm⁻¹. aip.org The asymmetric carboxylate vibration is typically seen around 1570 cm⁻¹. rsc.org
Zn-O Bonding: The formation of Zn-O bonds is confirmed by specific peaks in the FT-IR spectrum. ecu.edu.au
Water of Crystallization: In hydrated forms like this compound dihydrate, the presence of water molecules is confirmed by characteristic IR bands. aip.orgresearchgate.net
The FT-IR spectra are crucial for confirming the successful synthesis of this compound and for studying its interactions with other substances. researchgate.netecu.edu.aumdpi.com
Raman Spectroscopy (Micro-Raman)
Micro-Raman spectroscopy provides complementary information to FT-IR, detailing the vibrational modes of the this compound crystal lattice. aip.orgresearchgate.net The Raman spectrum of this compound dihydrate shows distinct peaks that correspond to the various functional groups within the molecule.
Notable Raman bands include:
C-H Stretching: Asymmetric and symmetric C-H stretching vibrations of the -CH2 group are found at 2938 cm⁻¹ and 2915 cm⁻¹, respectively. aip.org
Carboxylate Group (COO⁻) Vibrations: A band at 1451 cm⁻¹ is assigned to the symmetric stretching vibrations of the COO⁻ group. aip.org A strong band at 1340 cm⁻¹ is also attributed to the symmetric stretching of the carboxylate group. aip.org
Raman spectroscopy has been used to confirm the presence of different functional groups and metal-oxygen bonding in this compound crystals. aip.orgresearchgate.net
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is used to study the electronic properties of this compound and to determine its optical band gap. aip.orgresearchgate.net The UV-Vis spectrum of this compound provides information about the electronic transitions occurring within the molecule. msu.edu
For this compound dihydrate crystals, UV-visible absorption measurements have been used to calculate the optical band gap, which was found to be 5.66 eV. aip.orgresearchgate.netaip.org This wide band gap indicates that the material is transparent in the visible region and absorbs in the ultraviolet range. msu.edu The absorption peak is attributed to the intrinsic band-gap absorption of the Zn-O bond. semanticscholar.org UV-Vis spectroscopy can also be employed to monitor the formation of conjugated structures in materials where this compound is used as a stabilizer. ecu.edu.aumdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (as applied in catalytic product analysis)
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a critical tool not for the direct structural elucidation of this compound itself, but for the analysis of products formed when this compound is used as a catalyst. researchgate.netpittstate.edu Its primary application in this context is to confirm the structure and determine the properties of polymers synthesized via this compound-catalyzed reactions.
In the copolymerization of carbon dioxide (CO₂) and propylene (B89431) oxide (PO) to produce poly(propylene carbonate) (PPC), a reaction efficiently catalyzed by this compound in the presence of a tertiary amine co-catalyst, NMR is instrumental. researchgate.net Proton NMR (¹H-NMR) is employed to analyze the resulting polymer. researchgate.net These analyses confirm the successful formation of the PPC polymer and can provide details about its structure, such as its molecular weight and sequence distribution. researchgate.net For instance, studies have utilized ¹H-NMR, alongside other techniques like gel permeation chromatography (GPC), to confirm the multiblock sequence structure of polymers synthesized using zinc-based catalysts. researchgate.net
Similarly, solid-state ¹³C NMR has been used to investigate the microstructure of related zinc dicarboxylates, such as zinc glutarate, to correlate the catalyst's structure with its catalytic activity in the copolymerization of CO₂ and propylene oxide. researchgate.net This type of analysis provides insights into the local environment around the zinc atoms and the coordination of the carboxylate ligands, which are crucial factors in catalytic performance. researchgate.net While this application is on a closely related compound, it highlights the methodological approach of using NMR to understand the structure-activity relationship of the catalyst by analyzing its form and the resulting products.
Thermal Decomposition and Stability Profiling
The thermal behavior of this compound is a key aspect of its characterization, providing information on its stability, decomposition pathway, and suitability for various applications, particularly those involving high temperatures such as polymer processing.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) measures the change in mass of a substance as a function of temperature or time, revealing its thermal stability and decomposition profile. Studies on this compound and its derivatives show a multi-stage decomposition process.
For this compound dihydrate (Zn(C₆H₈O₄)·2H₂O), the initial mass loss corresponds to the removal of water molecules, followed by the decomposition of the anhydrous salt at higher temperatures. researchgate.net The material is reported to be thermally stable up to 387°C. researchgate.net Anhydrous this compound shows decomposition temperatures around 430°C under specific TGA conditions. evitachem.com
In related compounds, such as a di-mannitol adipate ester-based zinc metal alkoxide (DMAE-Zn), TGA curves show a significant weight-loss step occurring between 200°C and 500°C. mdpi.com The derivative thermogravimetry (DTG) curve for this compound identified two main pyrolysis temperatures at 265.8°C and 342.5°C. mdpi.com The thermal decomposition of zinc hydroxide (B78521) nitrate (B79036) intercalated with adipate ions also shows distinct stages: water removal up to 200°C, followed by the oxidation of the organic adipate component and dehydroxylation of the inorganic matrix at higher temperatures. researchgate.net
| Compound | Key Decomposition Temperatures/Ranges | Reference |
|---|---|---|
| This compound (Anhydrous) | ~430°C | evitachem.com |
| This compound Dihydrate | Stable up to 387°C | researchgate.net |
| Di-mannitol adipate ester-based zinc metal alkoxide (DMAE-Zn) | 200°C - 500°C (major weight loss); 265.8°C and 342.5°C (pyrolysis peaks) | mdpi.com |
| Butoxyethylphenoxyethyl adipate (synthesized with ZnO) | 121°C - 417°C | mdpi.com |
Differential Thermal Analysis (DTA)
Differential thermal analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference as they are subjected to a controlled temperature program. slideshare.net This analysis detects physical and chemical changes such as melting, crystallization, and decomposition. slideshare.net
For a di-mannitol adipate ester-based zinc metal alkoxide (DMAE-Zn), the DTA curve shows an endothermic peak corresponding to its melting point at approximately 154.4°C. mdpi.com This melting event occurs before the onset of major decomposition, which begins around 200°C as observed in corresponding TGA data. mdpi.com The fact that its melting point is below the typical processing temperature of polymers like PVC (around 180°C) indicates good compatibility for applications as an additive. mdpi.com DTA, often used in conjunction with TGA, has also been employed to study the thermal stability of similar metal carboxylates like zinc glutarate. aip.org
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is widely used to study the thermal transitions of polymers. This compound (often abbreviated as Adi-Zn) is recognized as a highly effective β-nucleating agent for polymers like isotactic polypropylene (B1209903) (iPP), and DSC is the primary method used to quantify this effect. researchgate.netcambridge.org
When this compound is added to polypropylene, it influences the polymer's crystallization behavior. researchgate.netcambridge.org DSC analysis is performed by heating the sample to erase its thermal history, followed by controlled cooling to observe the crystallization process. cambridge.org The results consistently show that the presence of this compound increases the crystallization peak temperature (T_cp) of polypropylene. researchgate.netcambridge.org For example, adding this compound can increase the T_cp of polypropylene by as much as 10°C compared to the pure polymer. researchgate.net This indicates that crystallization begins at a higher temperature, which can lead to faster processing cycles and modified crystalline structures. cambridge.org
DSC is also used to determine the relative amounts of different crystal forms (e.g., α and β crystals) in the polymer, as this compound is a selective β-nucleating agent. researchgate.netcambridge.org Furthermore, DSC is applied to analyze the final products of reactions catalyzed by this compound; for instance, poly(propylene carbonate) produced using a this compound catalyst exhibited melting points in the range of 179–206°C as measured by DSC. researchgate.net
| Polymer System | Observation | Finding | Reference |
|---|---|---|---|
| Isotactic Polypropylene (iPP) with Adi-Zn | Crystallization Behavior | The crystallization peak temperature (T_cp) increased by up to 10°C compared to neat iPP. | researchgate.net |
| Polypropylene (PP) with Adi-Zn(OH)₂ | Crystallization Behavior | Significantly increased the crystallization peak temperature (T_p) of PP. | cambridge.org |
| Poly(propylene carbonate) (PPC) from Zn-adipate catalysis | Melting Behavior | The resulting polymer possesses melting points around 179–206°C. | researchgate.net |
Coordination Chemistry and Metal Organic Frameworks Mofs Research
Ligand Design and Coordination Modes of Adipate (B1204190) Anion
The adipate anion, the deprotonated form of adipic acid, is a flexible aliphatic dicarboxylate linker. researchgate.netmdpi.com Its conformational freedom, stemming from the rotation around the C-C bonds of its hexane (B92381) backbone, allows it to adopt various shapes, such as gauche and anti conformations. mdpi.comrsc.org This flexibility is a key factor in the structural diversity of the resulting coordination polymers. The terminal carboxylate groups of the adipate anion are the points of attachment to metal centers. Each of the four oxygen atoms in the two carboxylate groups can form coordinate bonds with a metal ion. researchgate.net
The adipate ligand can coordinate to metal centers in several ways:
Monodentate: Only one oxygen atom from a carboxylate group binds to a metal center. acs.orgiucr.org
Bidentate: Both oxygen atoms of a single carboxylate group bind to the same metal center (chelating) or to two different metal centers (bridging). acs.orgresearchgate.net
Bis-bidentate: Both carboxylate groups at either end of the adipate molecule are involved in coordination, typically bridging two different metal centers. researchgate.netresearchgate.net This bridging mode is fundamental to the formation of extended structures.
In zinc-adipate systems, the adipate ligand commonly acts as a bridging ligand, connecting adjacent zinc(II) ions. researchgate.netresearchgate.net For example, in zinc adipate dihydrate, the adipate ligand is described as bis-bidentate, linking zinc atoms into chains. researchgate.netresearchgate.net The flexibility of the adipate ligand can also play a crucial role in the dynamic behavior of some MOFs, such as the "breathing" effect, where the framework reversibly changes its structure in response to external stimuli like the presence of guest molecules. mdpi.comrsc.org
Formation of Extended Coordination Polymers
The ability of the adipate anion to bridge metal centers is the basis for the formation of coordination polymers, which are extended networks of metal ions and organic linkers. iucr.orgresearchgate.net Depending on the synthesis conditions and the presence of other ligands, this compound can form structures of varying dimensionality.
One-Dimensional (1D) Polymers: In some structures, zinc ions are linked by adipate anions to form simple, infinite one-dimensional zigzag chains. iucr.orgresearchgate.netresearchgate.net These chains can then be further assembled into higher-dimensional structures through weaker interactions like hydrogen bonding. iucr.orgresearchgate.net
Two-Dimensional (2D) Polymers: By altering the coordination or introducing other ligands, 2D layered structures, often described as (4,4) grids, can be formed. acs.orgacs.org In these structures, the adipate and co-ligands connect zinc ions to create sheets. These sheets may then be interdigitated with each other. rsc.org
Three-Dimensional (3D) Polymers (MOFs): The use of pillar-like co-ligands to connect 2D layers is a common strategy to build 3D MOFs. acs.orgacs.org The adipate ligand can form the 2D sheets, which are then pillared by a second, typically nitrogen-donating, ligand to create a 3D framework with defined pores and channels. acs.orgacs.org In other cases, the adipate ligand itself can participate in the formation of complex 3D networks directly, sometimes resulting in interpenetrated structures where multiple independent frameworks are intertwined. acs.orgacs.org
Rational Design and Synthesis of this compound-Based MOFs
The synthesis of MOFs is a process of self-assembly, but it can be guided by the principles of rational design to target specific structures and properties. researchgate.net The choice of metal source, organic linkers, solvents, and reaction conditions like temperature and pressure all play a critical role. nih.govsmolecule.com
Common synthesis methods for this compound-based MOFs include:
Solvothermal/Hydrothermal Synthesis: This is the most common method, where the reaction between a zinc salt and adipic acid (and any co-ligands) is carried out in a solvent at elevated temperatures (typically between 80°C and 120°C) and pressures in a sealed vessel, such as a Teflon-lined autoclave. smolecule.comrsc.orgnih.gov
Sonochemical Synthesis: This method uses ultrasound irradiation to drive the reaction. researchgate.netsmolecule.com It has been shown to reduce reaction times significantly and can lead to the formation of smaller, nanosized MOF particles compared to conventional solvothermal methods. researchgate.netsmolecule.com
Slow Diffusion: This technique involves slowly layering a solution of one reactant onto a solution of another. mdpi.com Over time, the reactants diffuse and react at the interface, often leading to the growth of high-quality single crystals suitable for X-ray diffraction analysis. acs.orgmdpi.com
A comparative study between solvothermal and sonochemical synthesis of a this compound MOF highlighted that the sonochemical approach reduced the reaction time from 24 hours to under 2 hours and produced smaller particles while preserving crystallinity. smolecule.com
Structural Diversity and Topology Modulation
The combination of zinc(II) ions and adipate linkers, often with the inclusion of other ligands, leads to a remarkable structural diversity. The flexibility of the adipate ligand, combined with the varied coordination geometries that the zinc(II) ion can adopt (e.g., tetrahedral, square pyramidal, octahedral), allows for the formation of numerous distinct frameworks. mdpi.commdpi.com
The final structure can be a simple 1D chain, a 2D layer, or a complex 3D network. mdpi.comresearchgate.netacs.org Even with the same set of chemical components, different reaction conditions (e.g., solvent system, temperature) can yield different structural isomers or topologies. nih.govrsc.org For example, a zinc-adipate system with a piperazine-based co-ligand was shown to form either 2D cationic layers or a 5-fold interpenetrated diamondoid 3D lattice depending on the reaction conditions. acs.org The topology of these networks—the underlying pattern of connections—can be described using symbols like dia for diamondoid or pcu for a primitive cubic unit. mdpi.com
Influence of Co-ligands and Metal Ion Variation on Framework Dimensionality
The introduction of a second ligand, or "co-ligand," is a powerful strategy for controlling the dimensionality and topology of this compound frameworks. acs.orgnih.gov Typically, long, rigid N-donor ligands like 1,2-bis(4-pyridyl)ethane (B167288) (bpe) or 4,4'-bipyridine (B149096) are used as "pillars" to connect 2D zinc-adipate layers into robust 3D structures. acs.orgacs.org
For instance, the reaction of zinc nitrate (B79036), adipic acid, and 1,2-bis(4-pyridyl)ethane yields a 3D framework, formulated as [Zn(adipate)(bpe)]·H₂O, where adipate and bpe ligands bridge the zinc centers. acs.org In this structure, the network is 4-fold interpenetrated, meaning four identical frameworks are intertwined, which reduces the potential void space. acs.org The length and flexibility of both the dicarboxylate (adipate) and the N-donor co-ligand influence the final dimensionality, with shorter dicarboxylates sometimes yielding 2D layers while longer ones like adipate produce 3D frameworks under similar conditions. acs.org
Varying the metal ion can also lead to different structures due to differences in ionic radius, coordination number, and preferred geometry. mdpi.com For example, replacing Zn(II) with the larger Cd(II) ion in a system with an oxime co-ligand and adipic acid resulted in a change from a 2D layered structure for zinc to a 3D framework for cadmium. acs.org
Surface Area and Adsorption Capacity Studies of Derived MOFs
A key characteristic of MOFs is their permanent porosity and high internal surface area, which makes them promising for applications like gas storage and separation. researchgate.netresearchgate.nete3s-conferences.org The surface area is typically measured using nitrogen adsorption at 77 K and calculated using the Brunauer–Emmett–Teller (BET) method.
Studies on a this compound MOF pillared with 1,2-bis(4-pyridyl)ethane, [Zn(adipate)(bpe)]·H₂O, have provided insight into its adsorption capabilities. acs.org After activation (removal of guest solvent molecules), the framework showed selective adsorption of CO₂ over N₂. acs.org The material exhibited an S-shaped isotherm for CO₂ adsorption at 196 K, which can be indicative of flexibility or "gate-opening" effects in the framework upon gas uptake. acs.org The isosteric heat of adsorption for CO₂, a measure of the interaction strength between the gas and the framework, was calculated to be 23.1 kJ mol⁻¹. acs.org
Table 1: Adsorption Properties of a this compound MOF, [Zn(adipate)(bpe)]·H₂O
| Property | Value | Conditions | Source |
|---|---|---|---|
| Calculated Void Volume | 22.1% | PLATON analysis of solvent-free framework | acs.org |
| CO₂ Uptake | ~70 cm³/g | 196 K | acs.org |
| CO₂ Uptake | ~25 cm³/g | 273 K | acs.org |
| CO₂ Uptake | ~15 cm³/g | 298 K | acs.org |
| N₂ Uptake | ~5 cm³/g | 196 K | acs.org |
| Isosteric Heat of Adsorption (Qst) for CO₂ | 23.1 kJ mol⁻¹ | - | acs.org |
These findings demonstrate that by rationally combining zinc ions with the flexible adipate linker and appropriate co-ligands, it is possible to create porous, 3D MOFs with significant internal surface areas and selective gas adsorption properties. acs.org
Advanced Applications in Polymer Science and Catalysis
Catalytic Applications
Zinc adipate (B1204190) demonstrates notable catalytic efficacy in several chemical transformations. Its applications range from facilitating the production of biodegradable polymers to participating in the electrochemical reduction of carbon dioxide, a process with significant environmental implications.
Copolymerization Reactions
A primary catalytic application of zinc adipate is in the copolymerization of carbon dioxide (CO₂) with epoxides. This process is of considerable interest as it utilizes a greenhouse gas as a raw material for the synthesis of valuable polymers like polycarbonates.
This compound has been effectively used as a catalyst for the copolymerization of CO₂ and propylene (B89431) oxide (PO) to produce poly(propylene carbonate) (PPC). researchgate.netresearchgate.net This reaction is significant for creating biodegradable plastics from CO₂. researchgate.net The structure of the resulting PPC is typically a highly alternating copolymer. researchgate.net The synthesis method of the this compound catalyst itself can influence its catalytic activity; for instance, this compound synthesized with magnetic stirring has shown higher crystallinity and, consequently, greater catalytic activity than that prepared with mechanical stirring. researchgate.net
The efficiency of a catalyst is a critical factor in its industrial applicability. Key metrics for evaluating catalyst performance are Turnover Number (TON) and Turnover Frequency (TOF). TON represents the total number of substrate molecules converted by one catalyst molecule before deactivation, while TOF measures the number of catalytic cycles per unit of time. youtube.com
In the context of CO₂ and propylene oxide copolymerization, this compound has demonstrated significant catalytic activity. Under optimized conditions, it can achieve a productivity of 110.4 g of polymer per gram of catalyst. evitachem.com When synthesized via magnetic stirring, this compound has achieved a turnover frequency (TOF) of 1.2 x 10³ h⁻¹, which is higher than the 8.5 x 10² h⁻¹ observed for mechanically stirred analogs. smolecule.com In the presence of a co-catalyst, the productivity can be further enhanced, with reports of over 280 g of polymer per gram of zinc. researchgate.net
| Catalyst System | Productivity (g polymer/g catalyst) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| This compound (Optimized) | 110.4 | - | evitachem.com |
| This compound (Magnetically Stirred) | - | 1.2 x 10³ | smolecule.com |
| This compound (Mechanically Stirred) | - | 8.5 x 10² | smolecule.com |
| This compound/4,4′-methylenebis (N,N-dimethylaniline) | >280 (g polymer/g zinc) | - | researchgate.net |
This table presents data on the catalytic efficiency and productivity of this compound in the copolymerization of CO₂ and propylene oxide under various conditions.
The catalytic performance of this compound can be significantly enhanced through the use of co-catalysts. Various tertiary amines have been studied as co-catalysts in the copolymerization of CO₂ and propylene oxide. researchgate.net For instance, the use of 4,4′-methylenebis(N,N-dimethylaniline) as a co-catalyst with this compound has been shown to yield high polymer productivity and selectivity for PPC over cyclic carbonate. researchgate.net
Synergistic catalysis, where the combination of catalysts leads to an effect greater than the sum of their individual effects, is a key area of research. nih.gov The interaction between the primary catalyst and a co-catalyst can lead to improved reaction rates and better control over the polymer's properties. nih.gov In the case of zinc-based catalysts, co-catalysts like halide-containing quaternary ammonium (B1175870) or phosphonium (B103445) salts, or simple amines, are often employed to achieve satisfactory performance in reactions such as the formation of cyclic carbonates from CO₂ and epoxides. researchgate.net
Optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing the yield and selectivity of the desired polymer. researchgate.netresearchgate.net Studies have shown that these parameters significantly influence the copolymerization of CO₂ and propylene oxide catalyzed by this compound. researchgate.net
For example, the pressure of CO₂ has a notable effect on the properties of the resulting PPC. A decrease in reaction pressure can lead to a decrease in the molecular weight of the polymer and an increase in the content of polyether units and cyclic propylene carbonate. researchgate.net Conversely, higher pressures can result in a polymer with a higher molecular weight and improved thermal and mechanical properties. researchgate.net The concentration of the co-catalyst also plays a vital role in the reaction outcome. researchgate.net
| Parameter | Effect on Polymerization | Reference |
| Temperature | Influences reaction rate and product distribution. researchgate.net | researchgate.net |
| Pressure | Affects molecular weight and byproduct formation. researchgate.net Higher pressure can improve polymer properties. researchgate.net | researchgate.net |
| Co-catalyst Concentration | Impacts polymer productivity and molecular weight. researchgate.net | researchgate.net |
This table summarizes the influence of key reaction conditions on the this compound-catalyzed copolymerization of CO₂ and propylene oxide.
Investigation of Co-catalyst Effects and Synergistic Systems
Electrochemical Catalysis (e.g., CO₂ Reduction)
Beyond polymer synthesis, this compound has been investigated for its role in electrochemical catalysis, particularly in the reduction of carbon dioxide. This application is part of a broader effort to convert CO₂ into valuable chemicals and fuels, contributing to a circular carbon economy.
Zinc-based materials, including metal-organic frameworks (MOFs) derived from zinc and adipic acid, have been evaluated for their efficiency in the electrochemical reduction of CO₂. researchgate.net In these systems, the this compound-based MOF acts as a catalyst, facilitating the conversion of CO₂ into products such as carbon monoxide (CO) and hydrogen. researchgate.net
The synthesis method of the MOF can impact its catalytic performance. For example, a this compound MOF synthesized via a sonochemical method, which uses ultrasound irradiation, resulted in smaller particle sizes and showed improved faradaic efficiency for CO production at lower potentials compared to a solvothermally synthesized sample. researchgate.net At more negative potentials, the faradaic efficiencies of the two materials tend to equalize, reaching a maximum of around 58%. researchgate.net
This table illustrates the performance of this compound-based MOFs in the electrochemical reduction of CO₂, highlighting the effect of the synthesis method on catalytic efficiency.
Polymer Modification and Additive Roles
This compound serves as a key modifying agent in the polymer industry, notably as a β-nucleating agent for polyolefins and a thermal stabilizer for halogenated polymers.
In the processing of polyolefins like polypropylene (B1209903) (PP), controlling the crystalline structure is paramount to achieving desired mechanical properties. Polypropylene can crystallize in several forms, primarily the monoclinic α-form and the hexagonal β-form. mdpi.com The β-crystalline form is known to enhance toughness and impact resistance. mdpi.com this compound has been identified as a highly effective and selective β-nucleating agent, promoting the formation of these desirable β-crystals. researchgate.netresearchgate.net
This compound actively induces the formation of β-crystals in isotactic polypropylene (iPP) and block copolymerized polypropylene (PPB). researchgate.netresearchgate.net Research demonstrates that the addition of a small amount of this compound can lead to a very high content of β-crystals. researchgate.net Wide-angle X-ray diffraction analysis has shown that with just 0.1 wt% of this compound, the relative content of β-crystals (kβ value) in iPP can reach as high as 0.973. researchgate.net In block copolymerized polypropylene, the kβ value can reach 0.97 and remains above 0.9 for concentrations ranging from 0.1 wt% to 1.0 wt%. researchgate.net This high efficiency in inducing a specific polymorphic form allows for precise control over the polymer's final microstructure and, consequently, its mechanical performance. researchgate.netresearchgate.net The improved toughness is a direct result of the increased presence of β-crystals. mdpi.com For instance, iPP nucleated with 0.2 wt% this compound showed an impact strength 1.8 times higher than that of pure iPP. researchgate.net
Table 1: Effect of this compound (Adi-Zn) Concentration on Polypropylene Properties
This table summarizes research findings on the impact of this compound as a β-nucleating agent on the crystal structure and mechanical properties of polypropylene.
| Property | Polymer Type | Adi-Zn Concentration (wt%) | Observation | Reference |
| β-Crystal Content (kβ) | Isotactic Polypropylene (iPP) | 0.1 | kβ value reached 0.973 | researchgate.net |
| β-Crystal Content (kβ) | Block Copolymerized PP (PPB) | 0.1 - 1.0 | kβ value maintained over 0.90 | researchgate.net |
| Impact Strength | Isotactic Polypropylene (iPP) | 0.2 | 1.8 times higher than neat iPP | researchgate.net |
| Impact Strength | Block Copolymerized PP (PPB) | - | Increased by 50.0% at 25°C and 59.1% at -20°C compared to neat PPB | researchgate.net |
| Impact Strength | Adi-Zn(OH)₂ (1:2) nucleated PP | 0.2 | 2.6 times higher than pure PP | researchgate.net |
The effectiveness of a nucleating agent is highly dependent on its dispersion within the polymer matrix. tandfonline.com Poor dispersion due to agglomeration can reduce nucleation efficiency. researchgate.net To overcome this, an in situ synthesis method has been developed where precursors like adipic acid and zinc oxide are added during extrusion, generating finely dispersed this compound particles within the polypropylene matrix. researchgate.net This self-dispersed method results in better nucleation efficiency compared to the direct addition of pre-synthesized this compound. researchgate.net
The interaction of this compound with other additives is also a critical factor. For example, while this compound is a potent β-nucleating agent, its efficiency is drastically reduced in the presence of calcium stearate (B1226849) (CaStr₂), a common additive in polypropylene formulations. researchgate.net Studies have shown that no chemical reaction occurs between the two. Instead, a physical interaction is responsible for this "failure mechanism." researchgate.net Calcium stearate molecules aggregate on the surface of the this compound particles, a phenomenon driven by favorable binding energy. researchgate.net This layer of calcium stearate physically blocks the active nucleation sites on the this compound surface, hindering the lattice matching required for the epitaxial crystallization of iPP chains and thereby inhibiting β-crystal formation. researchgate.net
Halogenated polymers like poly(vinyl chloride) (PVC) are susceptible to thermal degradation at processing temperatures (typically above 100°C), which involves the loss of hydrogen chloride (HCl). mdpi.com This dehydrochlorination process forms conjugated polyene structures that cause discoloration and deteriorate the material's mechanical properties. mdpi.comresearchgate.net Zinc compounds, including this compound, are used as thermal stabilizers to mitigate this degradation. mdpi.comresearchgate.net
Zinc carboxylates function as thermal stabilizers for PVC through a multi-faceted mechanism. The primary stabilization action involves a nucleophilic substitution reaction where the zinc compound replaces labile chlorine atoms (such as those at allylic or tertiary positions) in the PVC macromolecule with more stable carboxylate groups. mdpi.comresearchgate.netresearchgate.net This substitution prevents the initiation of the "zipper-like" dehydrochlorination chain reaction. researchgate.net
Furthermore, zinc stabilizers are often used in synergistic combinations with other compounds, such as calcium stearate. mdpi.comresearchgate.net In such systems, the zinc compound performs the primary stabilization by replacing the unstable chlorine atoms. The HCl that is eventually released during degradation is neutralized by the co-stabilizer, calcium stearate. mdpi.comresearchgate.net This reaction regenerates the zinc compound (as zinc chloride formed during the initial stabilization reacts with calcium stearate), allowing it to continue its stabilizing function while preventing the buildup of zinc chloride, which itself can catalyze further degradation—a phenomenon known as "zinc burning". mdpi.comnih.gov The combination of these actions leads to a significant increase in the color and thermal stability of the PVC material. mdpi.comresearchgate.net For instance, a PVC composition containing a zinc compound and calcium stearate showed superior color and thermal stability compared to compositions with other stabilizer systems. researchgate.net
Table 2: Effect of Zinc-Based Stabilizer System on PVC Thermal Stability
This table presents data from a study on PVC compositions, where Composition 3 includes a zinc compound combined with calcium stearate.
| Property | Composition 1 (Reference) | Composition 2 | Composition 3 (with Zinc Compound + Calcium Stearate) | Reference |
| Color Stability at 180°C (min) | 25 | 30 | 45 | researchgate.net |
| Thermostability at 160°C (min) | 80 | 85 | 97 | researchgate.net |
Thermal Stabilizers for Halogenated Polymers (e.g., Poly(vinyl chloride))
Synergistic Effects with Co-stabilizers
In the realm of polymer stabilization, particularly for polyvinyl chloride (PVC), this compound and its derivatives have demonstrated significant synergistic effects when combined with co-stabilizers. This synergy is crucial for overcoming the limitations of individual stabilizers and achieving a more robust and comprehensive stabilization system. Research has particularly highlighted the effective pairing of zinc-based adipate compounds with metallic soaps like calcium stearate (CaSt₂) and zinc stearate (ZnSt₂).
The primary role of this synergistic system is to enhance the thermal stability of PVC. While zinc compounds are effective at replacing labile chlorine atoms in the PVC structure, their use alone can lead to a rapid, catastrophic degradation known as "zinc burning," which is caused by the accumulation of zinc chloride (ZnCl₂), a strong Lewis acid that accelerates PVC degradation. Co-stabilizers like calcium stearate work to neutralize the hydrogen chloride (HCl) gas released during degradation and can interact with ZnCl₂.
Studies on adipate-based zinc compounds, such as pentaerythritol (B129877) adipate ester-based zinc alkoxide (PAE-Zn) and di-mannitol adipate ester-based zinc metal alkoxide (DMAE-Zn), have shown that they exhibit a pronounced synergistic effect with CaSt₂ and ZnSt₂. mdpi.comnih.gov This combination provides excellent long-term thermal stability and improves the initial color of the polymer. mdpi.com The mechanism behind this synergy involves the adipate-based zinc compound chelating the ZnCl₂ formed during the stabilization process, which effectively inhibits the "zinc-burning" phenomenon. mdpi.comnih.gov For instance, when a mixture of PAE-Zn, CaSt₂, and ZnSt₂ was used, the PVC sample not only presented a whiter initial color but also maintained excellent long-term stability. mdpi.com Similarly, a combination of DMAE-Zn and ZnSt₂ at a 3:1 ratio significantly improved the thermal stability of PVC, preventing it from turning black even after 120 minutes at 180°C. nih.gov
| Polymer | This compound Derivative | Co-stabilizer(s) | Observed Synergistic Effects | Reference |
|---|---|---|---|---|
| PVC | Pentaerythritol Adipate Ester-based Zinc Alkoxide (PAE-Zn) | Calcium Stearate (CaSt₂), Zinc Stearate (ZnSt₂) | Excellent initial color and long-term thermal stability; prevents "zinc-burning". | mdpi.com |
| PVC | Di-mannitol Adipate Ester-based Zinc Metal Alkoxide (DMAE-Zn) | Calcium Stearate (CaSt₂) | Good synergistic effect on PVC thermal stability. | nih.gov |
| PVC | Di-mannitol Adipate Ester-based Zinc Metal Alkoxide (DMAE-Zn) | Zinc Stearate (ZnSt₂) | Excellent synergistic effect; improved initial color and long-term stability. PVC remained stable for 70 min and did not turn black in 120 min. | nih.gov |
| PVC | Lanthanum Stearate/Calcium Adipate/Zinc Adipate | - | Co-stabilizer system improves thermal stability. | plaschina.com.cn |
Enhancement of Polymer Mechanical Properties
This compound serves not only as a stabilizer but also as a functional additive capable of significantly enhancing the mechanical properties of various polymers. Its primary role in this context is often as a nucleating agent, particularly for semi-crystalline polymers like polypropylene (PP). By influencing the crystallization process, this compound can alter the polymer's microstructure, leading to improved mechanical performance.
A notable application is the use of this compound as a β-nucleating agent in polypropylene. Research has shown that this compound, prepared from adipic acid and zinc hydroxide (B78521), is highly effective at inducing the formation of β-crystals in PP. cambridge.org This specific crystalline form is associated with higher toughness. The addition of just 0.2 wt% of a this compound nucleating agent, Adi-Zn(OH)₂ (1:2), resulted in the highest impact strength, which was 2.6 times that of pure PP and 42% higher than a commercial β-nucleating agent. cambridge.org This dramatic improvement in impact strength, however, is typically accompanied by a decrease in tensile strength and flexural modulus. cambridge.org
In another study focusing on isotactic polypropylene (iPP), a synergistic effect on mechanical properties was observed when this compound (ZnAA) was combined with hydrotalcite (HT) and another polypropylene grade (SP179). researcher.life With the addition of 50% SP179, the system achieved a maximum notch impact strength of 26.01 kJ/m² and a tensile strength of 28.22 MPa, indicating a high-quality modification suitable for demanding applications. researcher.life
The influence of this compound extends to other polymers as well. In nylon 6,6 molding compositions, the addition of this compound (at 31 ppm based on Zn) led to a significant improvement in the stress at maximum load, increasing it from 78 MPa in the control sample to 82 MPa. google.com This enhancement in tensile properties is attributed to the increased crystallinity induced by the additive. google.com
These findings underscore the versatility of this compound as a polymer additive that can be tailored to achieve specific mechanical property profiles, particularly for improving the toughness and impact resistance of crystalline and engineering polymers.
| Polymer | This compound Additive/System | Concentration | Enhancement in Mechanical Properties | Reference |
|---|---|---|---|---|
| Polypropylene (PP) | This compound [Adi-Zn(OH)₂ (1:1)] | 0.2 wt% | Impact strength increased to 2.3 times that of pure PP. | cambridge.org |
| Polypropylene (PP) | This compound [Adi-Zn(OH)₂ (1:2)] | 0.2 wt% | Impact strength increased to 2.6 times that of pure PP. Tensile strength and flexural modulus decreased. | cambridge.org |
| Isotactic Polypropylene (iPP) | This compound (ZnAA), Hydrotalcite (HT), PP (SP179) | - | Notch impact strength reached 26.01 kJ/m² with a tensile strength of 28.22 MPa. | researcher.life |
| Nylon 6,6 | This compound | 31 ppm (based on Zn) | Stress at maximum load increased from 78 MPa to 82 MPa. | google.com |
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aappsbulletin.org It is widely applied to predict the properties of molecules and materials, including zinc-containing complexes. uoregon.eduresearchgate.net For zinc carboxylates, DFT calculations provide critical insights into electronic configurations, reactivity, and the nature of the coordination bonds between the zinc ion and the adipate (B1204190) ligand. acs.orgacs.org
DFT calculations are instrumental in determining the electronic properties of zinc adipate, which govern its reactivity and potential applications. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. epstem.net A large gap suggests high stability and low reactivity, while a small gap indicates a molecule is more prone to chemical reactions. epstem.net For instance, a study on this compound dihydrate crystals determined an optical band gap of 5.66 eV from experimental measurements, a value that can be correlated with theoretical DFT calculations. researchgate.netresearchgate.net
Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity, can be calculated from the HOMO and LUMO energies to quantify the molecule's behavior as an electron acceptor or donor. epstem.net Theoretical studies on related zinc complexes have shown that DFT can accurately model charge distribution and identify the most reactive sites within a molecule, often the coordination sites involving oxygen atoms from the carboxylate groups. In the case of this compound, DFT can elucidate how the electronic structure influences its function in applications like photoluminescence or catalysis. acs.org
| Calculated Parameter | Significance in this compound | Reference |
| HOMO-LUMO Gap | Indicates chemical stability and the energy required for electronic excitation. A larger gap implies higher stability. epstem.net | epstem.net |
| Chemical Potential (μ) | Measures the tendency of electrons to escape from the system. | |
| Chemical Hardness (η) | Represents the resistance to change in electron distribution or charge transfer. | |
| Electrophilicity Index (ω) | Quantifies the ability of the molecule to accept electrons. epstem.net | epstem.net |
| Electron Density Distribution | Shows the charge distribution across the molecule, highlighting the electron-rich carboxylate groups and the electron-deficient zinc center. |
This table is based on general principles of DFT applied to chemical compounds.
The interaction between the zinc(II) ion and the adipate ligand is central to the structure and properties of this compound. DFT is used to model the geometry, strength, and nature of these coordination bonds. acs.org In this compound, the adipate anion typically acts as a bridging ligand, where each carboxylate group coordinates with a zinc ion, forming a polymeric chain. researchgate.netresearchgate.net
DFT calculations can optimize the geometry of the this compound structure, predicting bond lengths, bond angles, and dihedral angles that are consistent with experimental data from X-ray diffraction. researchgate.net Studies on similar zinc-ligand systems have shown that DFT can accurately calculate the Zn-O bond distances and reveal the covalent character of these interactions through analysis of electron density. ustc.edu.cn The redistribution of electron density upon the formation of coordination bonds can be visualized using Molecular Electrostatic Potential (MEP) maps, which identify the positive and negative regions of the molecule. This modeling helps to explain the stability of the resulting structure and the role of the adipate ligand in forming extended one-dimensional chains. researchgate.net
Prediction of Electronic Structure and Reactivity
Molecular Dynamics and Monte Carlo Simulations
While DFT is excellent for static electronic properties, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to study the dynamic behavior of systems over time. These methods are particularly useful for understanding larger-scale phenomena such as adsorption, conformational changes, and the optimization of material structures for specific applications. wpmucdn.com
MD and MC simulations are powerful tools for investigating how this compound interacts with and adsorbs other molecules, a key process in its application as a nucleating agent or as a component in Metal-Organic Frameworks (MOFs).
A notable study used MD simulations to investigate the failure mechanism of this compound (ZnAA) as a β-nucleating agent for isotactic polypropylene (B1209903) (iPP) in the presence of calcium stearate (B1226849) (CaStr₂). researchgate.net The simulations revealed that the physical interactions, rather than chemical reactions, were responsible for the loss of nucleating ability. The binding energy for the interaction between ZnAA and CaStr₂ was calculated to be higher than that for the interaction between iPP and CaStr₂. This preferential binding leads to the aggregation and adsorption of CaStr₂ molecules onto the surface of the this compound crystals. This adsorption effectively covers the active nucleation sites on the this compound surface, creating a "blocking effect" that hinders the necessary lattice matching for iPP crystallization. researchgate.net
Furthermore, Grand Canonical Monte Carlo (GCMC) simulations are frequently used to predict the adsorption capacity of MOFs. In a study of a MOF constructed using zinc and adipate ligands, GCMC simulations were performed to assess its gas sorption capabilities. acs.org The results showed that the material exhibited selective CO₂ sorption over N₂. acs.org
| System | Simulation Method | Key Finding | Adsorption Energy/Heat | Reference |
| This compound / Calcium Stearate / iPP | Molecular Dynamics (MD) | CaStr₂ preferentially adsorbs onto the ZnAA surface, blocking nucleation sites for iPP. | Binding energy of ZnAA/CaStr₂ is higher than iPP/CaStr₂. | researchgate.net |
| Zinc-Adipate MOF / CO₂ | Grand Canonical Monte Carlo (GCMC) | The framework shows good capability for CO₂ sorption, with an S-shaped adsorption isotherm. | Isosteric heat of adsorption for CO₂ was 23.1 kJ mol⁻¹. | acs.org |
This compound has been identified as a catalyst for chemical reactions, such as the copolymerization of carbon dioxide and epoxides. researchgate.netevitachem.com The geometric arrangement of the active sites, particularly the distance between adjacent zinc ions in its polymeric structure, is critical for catalytic efficiency.
While direct simulation studies on optimizing the active site of this compound are not widely reported, research on analogous zinc dicarboxylate catalysts provides a clear model. For example, the catalytic mechanism for polymerization by zinc glutarate was modeled and found to involve a reaction path with two zinc atoms. In this proposed mechanism, one zinc atom binds the nucleophilic group while the other activates the epoxide monomer. researchgate.net The distance and relative orientation of these two zinc centers are crucial for the reaction to proceed efficiently.
In the structure of a this compound-containing MOF, the Zn-Zn separation across the flexible adipate ligand was determined to be 9.53 Å and 9.94 Å. acs.org Molecular dynamics simulations can be employed to study the conformational flexibility of the adipate chain and how factors like temperature or solvent affect the distribution of Zn-Zn distances. By understanding this dynamic behavior, it is theoretically possible to optimize the catalyst structure—for instance, by modifying the ligand or synthesis conditions—to favor a geometry that enhances catalytic activity.
Environmental and Sustainability Considerations in Zinc Adipate Research
Development of Green Synthesis Pathways
The synthesis of zinc adipate (B1204190) and its derivatives is progressively moving away from traditional methods that may involve harsh conditions or hazardous materials, towards more environmentally benign "green" pathways. These methods aim to reduce energy consumption, minimize waste, and utilize safer reagents.
Several innovative green synthesis techniques have been explored:
Sonochemical Synthesis : This method utilizes ultrasound irradiation to drive the chemical reaction. researchgate.net In the synthesis of zinc adipate-based Metal-Organic Frameworks (MOFs), sonication has been shown to significantly reduce reaction times compared to conventional solvothermal methods. researchgate.netresearchgate.net It also leads to the formation of smaller, uniform-sized particles. researchgate.neteeer.org This technique is considered a green approach as it is energy-efficient and can often be conducted at lower temperatures and pressures. researchgate.net
Heterogeneous Catalysis with Zinc Oxide : Using zinc oxide as a heterogeneous catalyst for the esterification of adipic acid represents a significant green advancement. nih.gov This method allows for the production of adipate plasticizers without solvent, which prevents waste emissions and eliminates the need for neutralizing the reaction mixture and washing the final product. acs.org Zinc oxide itself is an inexpensive, abundant, and environmentally friendly catalyst. nih.gov
Biosynthesis : An emerging area of green chemistry is the use of biological materials for nanoparticle synthesis. Plant extracts, containing compounds like phytochemicals, can act as reducing and capping agents in the production of zinc oxide nanoparticles, a precursor for this compound. rsc.orgresearchgate.netnih.govmdpi.com This approach, using materials like apple extracts, is performed in aqueous media at room temperature, aligning with the principles of a circular economy by reusing waste materials for catalyst production. rsc.orgdovepress.com
Other Methods : Other green synthesis routes include co-precipitation, solvothermal synthesis, and mechanochemical methods. researchgate.net Co-precipitation involves mixing aqueous solutions of zinc acetate (B1210297) and adipic acid to form the product, while solvothermal synthesis uses a solvent under pressure and heat. researchgate.net Mechanochemical synthesis is a solvent-free method that uses mechanical force to initiate reactions. researchgate.net
Table 1: Comparison of Green Synthesis Pathways for this compound and Related Compounds
| Synthesis Pathway | Key Advantages | Precursors/Reagents | Conditions | Reference |
|---|---|---|---|---|
| Sonochemical | Reduced reaction time, smaller particle size, energy efficient. | Adipic acid, Zinc source | Ultrasound irradiation. | researchgate.netresearchgate.neteeer.org |
| Heterogeneous Catalysis | Solvent-free, no waste emissions, catalyst is reusable. | Adipic acid, Alcohols, Zinc oxide | High temperature. | nih.govacs.org |
| Biosynthesis (for ZnO precursor) | Uses renewable resources, eco-friendly, low-cost. | Zinc salt, Plant extracts (e.g., apple) | Aqueous medium, room temperature. | rsc.orgdovepress.com |
| Co-precipitation | Simple, aqueous-based method. | Zinc acetate, Adipic acid | Aqueous solution, stirring. | researchgate.net |
Integration into Circular Economy Principles
The concept of a circular economy, which aims to eliminate waste and promote the continual use of resources, is highly relevant to this compound research. researchgate.net Zinc itself is an infinitely recyclable material, and its compounds are being integrated into processes that support a closed-loop system. wemineforprogress.com
A significant application is the use of this compound-based MOFs as catalysts for the electrochemical reduction of carbon dioxide (CO2). eeer.orgntua.grsciopen.com This process converts a greenhouse gas into valuable chemicals like carbon monoxide, which can be used as a feedstock for other industrial processes. researchgate.netresearchgate.net This contributes to the circular economy by valorizing waste (CO2), promoting energy recovery, and encouraging the responsible use of resources. researchgate.net
Furthermore, zinc-based catalysts, including those derived from or related to this compound, play a crucial role in the chemical recycling of plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). aimspress.commdpi.com Through processes like glycolysis, these catalysts help to break down post-consumer plastic waste into its constituent monomers, such as bis(2-hydroxyethyl) terephthalate (BHET). aimspress.comacs.org These recovered monomers can then be used to produce new, high-quality polymers, effectively closing the loop on plastic production and reducing reliance on virgin fossil fuels. mdpi.comosti.gov The use of zinc compounds contributes to a more sustainable life cycle for plastics, a key goal of the circular economy. boliden.comzinc.org
Catalyst Regenerability and Recyclability Studies
A cornerstone of green chemistry and economic viability is the ability to regenerate and recycle catalysts. cscjournals.org Extensive research has demonstrated the excellent recyclability of various zinc-based catalysts used in processes related to adipates and polyesters.
Heterogeneous catalysts, such as zinc oxide, are particularly advantageous because they can be easily separated from the reaction mixture and reused. ub.ro Studies on the esterification of fatty acids using zinc oxide have shown that the catalyst, which forms zinc carboxylates in situ, can be recovered by simple filtration and reused for several cycles with minimal loss of activity. nih.govresearchgate.net
In the context of plastic recycling, the reusability of zinc-based catalysts is a critical factor. For instance, zinc compounds deposited on supports like SBA-15 silica (B1680970) have been developed for PET glycolysis. aimspress.comaimspress.com These heterogeneous catalysts prevent the issues of homogeneous catalysts like zinc acetate, which dissolve in the reaction medium and are difficult to recover. mdpi.comgoogle.com Supported zinc catalysts have shown exceptional recycling capability, maintaining high product yields over multiple cycles. aimspress.comaimspress.com Similarly, novel binuclear zinc catalysts and zinc cyanamide (B42294) catalysts developed for PET depolymerization have demonstrated stable performance across numerous recycling and reuse cycles. acs.orgosti.gov
The regeneration of zinc oxide catalysts used for desulfurization has also been studied. While high temperatures can lead to a loss of surface area, methods like steam washing have proven effective, recovering up to 97% of the catalyst's commercial activity. uodiyala.edu.iqtandfonline.com This contrasts with air combustion regeneration, which can form zinc sulfate (B86663) and block the catalyst's pores. uodiyala.edu.iq The ability to effectively regenerate these catalysts is vital for their sustainable industrial application. rsc.orgresearchgate.net
Table 2: Recyclability of Zinc-Based Catalysts in Various Applications
| Catalyst System | Application | Number of Cycles | Performance Outcome | Reference |
|---|---|---|---|---|
| Zinc Cyanamide (ZnNCN) | PET Glycolysis | Not specified | Excellent recycling performance. | acs.org |
| Binuclear Zinc Catalyst | PET Depolymerization | Not specified | Stable below 340 °C, maintained activity. | osti.gov |
| Zinc Chloride on SBA-15 | PET Glycolysis | 3 cycles | Exceptional recycling capability, 75% BHET yield. | aimspress.comaimspress.com |
| Mg-Fe Oxides (from LDH) | PET Glycolysis | 5 cycles | PET conversions up to 97%. | mdpi.com |
| Zinc Oxide on Sintered Calcium Phosphate | Acylation | 4 cycles | Maintained 89-95% product yield. | ub.ro |
| Zinc Oxide (spent, from H2S removal) | H2S Removal | Not specified | Regenerated with steam, recovered 97% activity. | uodiyala.edu.iqtandfonline.com |
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways for Tailored Properties
The synthesis of zinc adipate (B1204190) is an active area of research, with a focus on developing methods that allow for precise control over the material's properties. Current synthesis techniques include co-precipitation, solvothermal, and sonochemical methods. evitachem.com Each of these routes offers distinct advantages and challenges.
The co-precipitation method, which involves mixing aqueous solutions of zinc acetate (B1210297) and adipic acid, is a straightforward approach. evitachem.compsgcas.ac.in However, the crystallite size and yield can be sensitive to reactant concentrations. evitachem.com For instance, optimal yields have been reported using a 0.1 M solution of zinc acetate with a 0.15 M solution of adipic acid. evitachem.compsgcas.ac.in The stirring method employed during co-precipitation also significantly impacts the crystallinity of the resulting zinc adipate. evitachem.com
Solvothermal synthesis, carried out at elevated temperatures and pressures, can produce this compound with higher crystallinity. evitachem.com This method is particularly relevant for the creation of metal-organic frameworks (MOFs). smolecule.com An emerging and innovative approach is sonochemical synthesis, which utilizes ultrasound to drive the reaction between zinc oxide and adipic acid. evitachem.com This technique can lead to faster synthesis times and potentially different crystalline morphologies. evitachem.com For example, sonochemical methods have been shown to produce smaller particle sizes (20–50 nm) and higher surface-area-to-volume ratios compared to solvothermal methods, with reaction times reduced from 24 hours to under 2 hours. smolecule.comresearchgate.net
Future research is expected to focus on mechanochemical approaches, such as solid-state grinding or ball milling, which remain relatively unexplored for this compound synthesis. smolecule.com These methods could offer solvent-free, scalable, and environmentally friendly routes to produce this compound with tailored properties for specific applications. Further investigation into "green" synthesis methods is also anticipated, aiming to reduce reaction times and produce materials with different micro-structures. researchgate.net
Advanced Characterization Methodologies for In-situ Studies
A thorough understanding of this compound's structure and properties is crucial for its application. A variety of advanced characterization techniques are employed to probe its chemical and physical characteristics.
Spectroscopic and Diffraction Techniques:
Fourier Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the chemical structure and functional groups present in this compound. researchgate.net The absence of the characteristic C=O vibration band around 1720 cm⁻¹ confirms the coordination of all four oxygen atoms of the adipic acid to the zinc atoms. aip.org Key vibrational bands include the –COO antisymmetric and symmetric stretching groups, as well as Zn-O stretching vibrations. psgcas.ac.in
X-ray Diffraction (XRD): XRD is a fundamental technique for determining the crystalline structure, phase purity, and crystallite size of this compound. psgcas.ac.in Studies have shown that this compound can crystallize in a monoclinic space group (P2/c) or a hexagonal system, depending on the synthesis method. evitachem.compsgcas.ac.in The degree of crystallinity, influenced by factors like the stirring method during synthesis, can be quantified by analyzing the broadening of XRD peaks. smolecule.com
Raman Spectroscopy: This technique provides complementary information to FTIR, confirming the presence of different functional groups and metal-metal bonding within the crystal structure. aip.orgresearchgate.net
Thermal and Morphological Analysis:
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): TGA/DTA is used to assess the thermal stability of this compound. psgcas.ac.in It has been shown that this compound is thermally stable up to around 387-430°C, after which it decomposes. evitachem.comaip.orgresearchgate.net
Scanning Electron Microscopy (SEM): SEM is employed to study the surface morphology and particle shape of this compound.
Emerging In-situ Techniques:
The development of advanced in-situ characterization techniques is a key trend. These methods allow for the real-time monitoring of the synthesis process and the material's behavior under reaction conditions. For example, in-situ FTIR can be used to track the progress of polymerization reactions catalyzed by this compound. mdpi.com The application of in-situ techniques, such as those being developed for zinc-air batteries, could provide unprecedented insights into the dynamic processes involving this compound. oaepublish.com
Expansion of Catalytic Applications beyond Polymerization
This compound has demonstrated significant potential as a catalyst, particularly in polymerization reactions. evitachem.com Its catalytic activity stems from the Lewis acidic nature of the zinc ion, which can coordinate with reactants and facilitate the formation of reactive intermediates. evitachem.com
Current Catalytic Applications:
Copolymerization of CO₂ and Epoxides: this compound is an effective catalyst for the copolymerization of carbon dioxide (CO₂) and propylene (B89431) oxide to produce polypropylene (B1209903) carbonate (PPC). evitachem.comresearchgate.net This reaction is of great interest for the utilization of CO₂ as a renewable feedstock for polymer production. researchgate.net The catalytic activity of this compound can be influenced by its crystallinity and the presence of co-catalysts. researchgate.netresearchgate.net Optimized conditions have yielded high molecular weight alternating PPC with a catalytic activity of up to 110.3 g of polymer per gram of catalyst. researchgate.netresearchgate.net
Nucleating Agent in Polymers: this compound acts as a β-nucleating agent in polypropylene (PP), influencing its crystallization behavior and improving its mechanical properties. smolecule.comcambridge.org In-situ preparation of this compound within the PP matrix has been shown to be an effective method. cambridge.orgresearchgate.net
Esterification Reactions: Zinc oxide, a precursor for this compound, is used as a heterogeneous catalyst in the synthesis of adipate plasticizers. mdpi.comnih.gov This suggests the potential for this compound itself to be explored in similar esterification processes.
Future Catalytic Frontiers:
Future research is likely to expand the catalytic applications of this compound beyond polymerization. Given its role in activating CO₂, this compound is a promising candidate for other CO₂ conversion reactions. A zinc-based metal-organic framework (MOF) utilizing adipic acid has been investigated for the electrochemical reduction of CO₂, with carbon monoxide and hydrogen as the main products. researchgate.net This points towards the potential of this compound and related materials in catalysis for sustainable fuel and chemical production. researchgate.net Further exploration into its use in other organic transformations where a mild Lewis acid catalyst is required is also a promising avenue.
Development of Multifunctional Materials incorporating this compound
The unique properties of this compound make it an attractive component for the development of multifunctional materials with tailored performance characteristics. These materials often take the form of metal-organic frameworks (MOFs), nanocomposites, and polymer blends.
Metal-Organic Frameworks (MOFs):
This compound serves as a building block for the synthesis of MOFs. evitachem.comsmolecule.com These materials possess high porosity and surface area, making them suitable for applications in gas storage and separation. evitachem.comsmolecule.com For instance, this compound-based MOFs have been studied for their CO₂ sorption capabilities. acs.org The flexibility of the adipate linker can lead to "breathing" MOFs that exhibit structural changes in response to guest molecules. rsc.org
Polymer Composites and Blends:
Incorporating this compound into polymer matrices can enhance their properties. As a nucleating agent in polypropylene, it improves crystallization rates and mechanical strength. smolecule.com It has also been investigated for its role in modifying the properties of plasticizers in polyvinyl chloride (PVC) formulations. smolecule.commdpi.com The interaction of this compound with other additives, such as calcium stearate (B1226849), can significantly affect the thermal stability and crystallization behavior of polymers. smolecule.com
Nanomaterials:
The synthesis of nanostructured this compound is an emerging area. evitachem.com Sonochemical methods, for example, can produce this compound nanoparticles with high surface-area-to-volume ratios. smolecule.com These nanomaterials could find applications in catalysis and as functional fillers in advanced composites. evitachem.comactabotanica.org
Future research will likely focus on designing and fabricating novel multifunctional materials that leverage the specific properties of this compound. This includes the development of hierarchical structures, where this compound is integrated with other functional components to achieve synergistic effects. The exploration of this compound in biopolymer composites for applications like food packaging is also a growing field of interest. researchgate.net
Deepening Theoretical Understanding of Structure-Property-Performance Relationships
A deeper theoretical understanding of the relationships between the structure, properties, and performance of this compound is essential for its rational design and application. Computational modeling and theoretical calculations play a crucial role in complementing experimental studies.
Current Theoretical Insights:
Crystallographic Analysis: X-ray diffraction data provides the fundamental crystal structure of this compound, revealing details about bond lengths, bond angles, and the coordination environment of the zinc ion. evitachem.comresearchgate.net It has been determined that the zinc atom can be six-coordinated in a distorted octahedral geometry. researchgate.net
Spectroscopic Correlations: Theoretical calculations can help to assign the vibrational modes observed in FTIR and Raman spectra, providing a more detailed understanding of the chemical bonding within the molecule. aip.org
Electronic Structure Calculations: Density functional theory (DFT) calculations can be used to investigate the electronic band structure and the nature of the chemical bonds in this compound and related materials. researchgate.net These studies can shed light on the covalent character of the Zn-N bonds in related ZIFs, which influences their stability and electronic properties.
Future Theoretical Directions:
Future theoretical work will likely focus on more complex and dynamic simulations to predict the behavior of this compound in various environments.
Modeling Catalytic Mechanisms: Detailed quantum chemical simulations can be employed to elucidate the reaction mechanisms of this compound-catalyzed processes, such as the copolymerization of CO₂ and epoxides. evitachem.comnih.gov This can help in identifying key intermediates and transition states, providing insights for catalyst optimization.
Predicting Material Properties: Molecular dynamics simulations can be used to predict the mechanical and thermal properties of polymer composites containing this compound. This can aid in the design of materials with desired performance characteristics.
Understanding MOF Behavior: Theoretical modeling can be used to understand the "breathing" behavior of this compound-based MOFs, predicting how their structures will respond to different guest molecules. rsc.org This is crucial for their application in gas storage and separation.
Structure-Property-Performance Mapping: A major goal is to develop comprehensive theoretical models that can accurately map the relationship between the synthesis conditions, the resulting material structure, and the final performance in a given application. This will enable the in silico design of this compound-based materials with tailored properties.
By combining advanced experimental techniques with sophisticated theoretical modeling, researchers can gain a deeper and more predictive understanding of this compound, paving the way for the development of new and improved materials and technologies.
Q & A
Q. What are the established protocols for synthesizing zinc adipate in laboratory settings?
this compound is typically synthesized via acid-base reactions between zinc oxide (ZnO) and adipic acid. A common method involves dissolving 100 mmol ZnO and 98 mmol adipic acid in toluene under vigorous stirring at 80°C for 10 hours, followed by filtration and vacuum drying to obtain a white powder . Alternative esterification routes use excess ethanol, toluene, and catalytic sulfuric acid, achieving yields of 95–97% under controlled distillation conditions .
Q. How is this compound characterized for structural and compositional validation?
Key techniques include:
- FTIR spectroscopy : Confirms ester carbonyl (C=O) and metal-oxygen bonds (e.g., Zn–O stretching at ~400–600 cm⁻¹) .
- Elemental analysis : Quantifies zinc content to verify stoichiometry .
- XRD and TEM : Assess crystallinity and nanoparticle morphology, particularly for catalytic applications .
Q. What role does this compound play in polymer stabilization?
this compound acts as a thermal stabilizer in polyvinyl chloride (PVC) by scavenging HCl generated during degradation. It delays "zinc burning" (accelerated degradation caused by ZnCl₂) through chelation mechanisms. Initial color stability and long-term performance are evaluated via ISO 305 thermal aging tests, measuring color change (ΔE) over time .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize this compound synthesis?
RSM statistically models interactions between variables (e.g., temperature, catalyst concentration, reaction time) to maximize yield while minimizing costs. For enzymatic adipate ester synthesis, RSM identifies optimal lipase activity and solvent-free conditions, achieving >90% conversion efficiency . This approach is adaptable to this compound systems for tuning particle size or catalytic activity.
Q. What mechanisms underlie the synergistic effects of this compound with calcium/zinc stearates in PVC stabilization?
this compound (PAE-Zn) combined with calcium stearate (CaSt₂) and zinc stearate (ZnSt₂) enhances PVC stability by:
Q. What methodologies assess the reproductive and developmental toxicity of this compound derivatives?
OECD Guideline 421 studies in rats evaluate gonadal function, mating behavior, and offspring viability. For example, ethyl hydrogen adipate (EHA) is administered orally at maximized exposure levels, with endpoints including litter size, fetal malformations, and parental organ histopathology .
Q. How does this compound’s catalytic performance compare in CO₂-propylene oxide copolymerization?
this compound catalysts exhibit moderate activity in polycarbonate synthesis, with turnover frequencies (TOF) lower than cobalt-zinc double metal cyanide (Co-Zn DMC) systems. Performance is assessed via copolymer yield, molecular weight distribution (GPC), and thermal stability (TGA) .
Methodological Considerations
Q. What analytical techniques quantify adipate esters in complex mixtures?
Q. How are this compound’s carcinogenic risks evaluated in preclinical models?
Rodent studies under IARC protocols assess tumor incidence post-oral administration. For example, di(2-ethylhexyl) adipate (DEHA) induces liver adenomas in mice but not rats, highlighting species-specific metabolic differences . Mutagenicity is tested via Ames assays (negative for DEHA) and dominant lethal mutation studies .
Data Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
